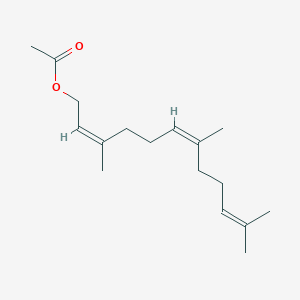
2-tiol-5-(pirazin-2-il)-1,3,4-oxadiazol
Descripción general
Descripción
5-(Pyrazin-2-yl)-1,3,4-oxadiazole-2-thiol, also known as 5-(Pyrazin-2-yl)-1,3,4-oxadiazole-2-thiol, is a useful research compound. Its molecular formula is C6H4N4OS and its molecular weight is 180.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-(Pyrazin-2-yl)-1,3,4-oxadiazole-2-thiol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(Pyrazin-2-yl)-1,3,4-oxadiazole-2-thiol including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Propiedades electrónicas y ópticas no lineales
El compuesto ha sido estudiado por sus propiedades electrónicas y su potencial en aplicaciones ópticas no lineales (NLO). A través de cálculos de Teoría del Funcional de la Densidad (DFT), los investigadores han explorado sus orbitales moleculares frontera (FMOs), brechas de energía e hiperpolarizabilidad . Estas propiedades son cruciales para materiales que podrían ser utilizados en optoelectrónica, fotónica y como componentes en dispositivos que manipulan la luz a nivel cuántico.
Síntesis de compuestos heterocíclicos
El 2-tiol-5-(pirazin-2-il)-1,3,4-oxadiazol sirve como precursor en la síntesis de varios compuestos heterocíclicos. Su reactividad permite la creación de moléculas complejas con potenciales actividades farmacológicas. Las reacciones de acoplamiento cruzado de Suzuki, en particular, se han utilizado para crear una gama de derivados que podrían conducir a nuevos fármacos o materiales .
Importancia farmacológica
Los derivados de imidazopiridina, que comparten una semejanza estructural con este compuesto, han mostrado una amplia gama de actividades biológicas. Se sabe que influyen en las vías celulares necesarias para el funcionamiento de las células cancerosas, patógenos, componentes del sistema inmunológico y enzimas involucradas en el metabolismo de los carbohidratos. Esto sugiere que los derivados del this compound podrían tener aplicaciones medicinales significativas .
Aplicaciones en ciencia de materiales
Debido a su estructura química única, el compuesto y sus derivados podrían ser valiosos en la ciencia de materiales. Pueden contribuir al desarrollo de nuevos materiales con propiedades electrónicas u ópticas específicas, que pueden utilizarse en la creación de sensores, emisores para microscopía e imagen, o incluso en la construcción de dispositivos optoelectrónicos .
Mecanismo De Acción
Target of Action
Similar compounds with pyrazine and oxadiazole moieties have been reported to exhibit a wide range of biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory .
Mode of Action
Compounds with similar structures have been reported to interact with their targets, leading to changes in cellular processes .
Biochemical Pathways
Related compounds have been reported to influence various signaling pathways, including proliferation, migration, and metabolism .
Result of Action
Similar compounds have been reported to exhibit a wide range of biological activities, suggesting that they may have significant effects at the molecular and cellular levels .
Action Environment
The stability and reactivity of similar compounds can be influenced by factors such as ph, temperature, and the presence of other chemicals .
Análisis Bioquímico
Biochemical Properties
5-(Pyrazin-2-yl)-1,3,4-oxadiazole-2-thiol plays a crucial role in several biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been shown to inhibit certain kinases, which are enzymes that play a pivotal role in cell signaling pathways . The compound’s interaction with these kinases can modulate cellular processes such as proliferation, migration, and metabolism. Additionally, 5-(Pyrazin-2-yl)-1,3,4-oxadiazole-2-thiol has been found to exhibit antimicrobial and anticancer properties, making it a potential candidate for drug development.
Cellular Effects
The effects of 5-(Pyrazin-2-yl)-1,3,4-oxadiazole-2-thiol on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound has been observed to affect the Janus kinase (JAK)/signal transducer and activator of transcription (STAT) pathway, which is crucial for cell proliferation and survival . By inhibiting this pathway, 5-(Pyrazin-2-yl)-1,3,4-oxadiazole-2-thiol can induce apoptosis in cancer cells, thereby exhibiting its potential as an anticancer agent .
Molecular Mechanism
At the molecular level, 5-(Pyrazin-2-yl)-1,3,4-oxadiazole-2-thiol exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. The compound’s ability to inhibit kinases, for instance, is attributed to its binding interactions with the enzyme’s active site, thereby preventing substrate phosphorylation . This inhibition can disrupt critical signaling pathways, leading to altered cellular functions and potential therapeutic effects .
Temporal Effects in Laboratory Settings
The temporal effects of 5-(Pyrazin-2-yl)-1,3,4-oxadiazole-2-thiol in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, retaining its biological activity over time Long-term exposure to 5-(Pyrazin-2-yl)-1,3,4-oxadiazole-2-thiol has been observed to cause sustained inhibition of cellular proliferation and induction of apoptosis in cancer cell lines .
Dosage Effects in Animal Models
The effects of 5-(Pyrazin-2-yl)-1,3,4-oxadiazole-2-thiol vary with different dosages in animal models. At lower doses, the compound exhibits therapeutic effects such as inhibition of tumor growth and antimicrobial activity . At higher doses, it can cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity . These findings highlight the importance of determining the optimal dosage for therapeutic applications to minimize potential side effects.
Metabolic Pathways
5-(Pyrazin-2-yl)-1,3,4-oxadiazole-2-thiol is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its metabolism. The compound is metabolized primarily in the liver, where it undergoes oxidation and conjugation reactions . These metabolic processes can affect the compound’s bioavailability and efficacy. Additionally, 5-(Pyrazin-2-yl)-1,3,4-oxadiazole-2-thiol has been shown to influence metabolic flux and metabolite levels, further impacting cellular function .
Transport and Distribution
The transport and distribution of 5-(Pyrazin-2-yl)-1,3,4-oxadiazole-2-thiol within cells and tissues are mediated by specific transporters and binding proteins. The compound is known to interact with membrane transporters, facilitating its uptake into cells . Once inside the cell, it can accumulate in specific compartments, influencing its localization and activity. The distribution of 5-(Pyrazin-2-yl)-1,3,4-oxadiazole-2-thiol within tissues is also determined by its binding affinity to plasma proteins, which can affect its therapeutic efficacy .
Subcellular Localization
The subcellular localization of 5-(Pyrazin-2-yl)-1,3,4-oxadiazole-2-thiol plays a critical role in its activity and function. The compound is directed to specific cellular compartments through targeting signals and post-translational modifications . For instance, it has been observed to localize in the cytoplasm and nucleus, where it can interact with various biomolecules and exert its effects . The precise localization of 5-(Pyrazin-2-yl)-1,3,4-oxadiazole-2-thiol is essential for its role in modulating cellular processes and therapeutic applications.
Propiedades
IUPAC Name |
5-pyrazin-2-yl-3H-1,3,4-oxadiazole-2-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4N4OS/c12-6-10-9-5(11-6)4-3-7-1-2-8-4/h1-3H,(H,10,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQCVJGZVTWQPQV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=N1)C2=NNC(=S)O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4N4OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70190982 | |
| Record name | 5-Pyrazinyl-1,3,4-oxadiazole-2-thione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70190982 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
37545-39-4 | |
| Record name | 5-Pyrazinyl-1,3,4-oxadiazole-2-thione | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037545394 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-Pyrazinyl-1,3,4-oxadiazole-2-thione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70190982 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[(3aR,4R,5R,6aS)-2-oxo-4-(3-oxooct-1-enyl)-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-5-yl] benzoate](/img/structure/B1225580.png)


![(2S)-3-(1H-indol-3-yl)-2-[[2-(4-methyl-6-oxobenzo[c]chromen-3-yl)oxyacetyl]amino]propanoic acid](/img/structure/B1225584.png)
![(5Z)-5-[(2,5-dimethoxy-4-pyrrolidin-1-ylphenyl)methylidene]-3-methyl-1,3-thiazolidine-2,4-dione](/img/structure/B1225585.png)
![(E)-3-[2-(azepan-1-yl)-9-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl]-2-cyano-N-(furan-2-ylmethyl)prop-2-enamide](/img/structure/B1225586.png)
![2-[5-(4-Chlorophenyl)-1,3,5-dithiazinan-2-ylidene]-2-diethoxyphosphorylacetonitrile](/img/structure/B1225594.png)
![5-Methoxy-3-methyl-2-benzofurancarboxylic acid [2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl] ester](/img/structure/B1225595.png)
![4,5-Dimethoxy-2-[[(2-methoxyanilino)-oxomethyl]amino]benzoic acid methyl ester](/img/structure/B1225596.png)

![1-[3-(4-Phenylphenoxy)propyl]-1,2,4-triazole](/img/structure/B1225598.png)
![N-[2-(2-ethoxyphenoxy)ethyl]-N-methyl-1-butanamine](/img/structure/B1225599.png)

![N-[2-(1H-benzimidazol-2-yl)phenyl]-2-thiophen-2-ylacetamide](/img/structure/B1225602.png)
